molecular formula C11H13Cl3O2 B2573113 2,4,6-Trichloro-5-pentylbenzene-1,3-diol CAS No. 2415538-90-6

2,4,6-Trichloro-5-pentylbenzene-1,3-diol

Cat. No.: B2573113
CAS No.: 2415538-90-6
M. Wt: 283.57
InChI Key: JZRLBUBDFBSLJT-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-pentylbenzene-1,3-diol is a halogenated alkylresorcinol derivative featuring a pentyl chain at position 5 and chlorine substituents at positions 2, 4, and 6 on the benzene ring. This compound combines the structural motifs of resorcinol (1,3-dihydroxybenzene) with alkyl and halogen modifications, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name

2,4,6-trichloro-5-pentylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl3O2/c1-2-3-4-5-6-7(12)10(15)9(14)11(16)8(6)13/h15-16H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRLBUBDFBSLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C(=C1Cl)O)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired substitution and functionalization of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The scalability of these methods makes it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions to replace chlorine atoms.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2,4,6-Trichloro-5-pentylbenzene-1,3-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Chlorination: The trichloro substitution in the target compound likely increases its electrophilicity and oxidative stability compared to non-halogenated analogs like olivetol .
  • Alkyl Chain Length : The pentyl chain balances lipophilicity and solubility, whereas longer chains (e.g., pentadecyl) prioritize industrial applications over bioactivity .

Physicochemical Properties

Property This compound (Predicted) 5-Pentylbenzene-1,3-diol (Olivetol) 5-Pentadecylbenzene-1,3-diol
Molecular Weight ~305.6 g/mol 194.3 g/mol 378.6 g/mol
Water Solubility Low (chlorine reduces polarity) Moderate (logP ~3.5) Very low (logP >8)
Melting Point Elevated (chlorine increases rigidity) 40–42°C 85–90°C
Stability High (resistant to oxidation) Moderate High

Notes:

  • Chlorine atoms in the target compound likely enhance UV stability and resistance to microbial degradation compared to olivetol .
  • The pentyl chain provides intermediate hydrophobicity, making it more suitable for pharmaceutical applications than the highly lipophilic pentadecyl variant .

Biological Activity

2,4,6-Trichloro-5-pentylbenzene-1,3-diol (CAS No. 2415538-90-6) is an organic compound notable for its unique structure featuring three chlorine atoms and a pentyl group attached to a benzene ring with two hydroxyl groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields.

The mechanism of action for this compound involves interactions with various molecular targets such as enzymes and receptors. The presence of chlorine atoms and hydroxyl groups enhances its binding affinity and reactivity. This compound may inhibit enzyme activity or disrupt cellular processes, leading to observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. A comprehensive evaluation report highlighted both short-term and long-term toxicity testing on aquatic invertebrates and fish . The findings suggest that while the compound possesses biological activity, it also raises concerns regarding environmental toxicity.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of chlorinated phenolic compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the effects of this compound on aquatic ecosystems. The study found that while the compound can be effective in controlling microbial populations in contaminated sites, its persistence in the environment poses risks to non-target organisms .

Research Findings Summary

Study FocusFindings
Antimicrobial ActivityEffective against S. aureus and E. coli with lower MIC than conventional antibiotics.
ToxicityShort-term and long-term toxicity observed in aquatic organisms; environmental concerns.
Mechanism of ActionInhibits enzyme activity; disrupts cellular processes through receptor interactions.

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